(S)-Mapracorat

Glucocorticoid receptor Binding affinity Receptor selectivity

(S)-Mapracorat (BOL-303242-X) is a nonsteroidal SEGRA that preferentially induces transrepression over transactivation, providing anti-inflammatory efficacy comparable to classical steroids without skin atrophy, IOP elevation, or systemic catabolic effects. Essential for chronic ocular and dermal preclinical models where steroid side effects confound results. Also serves as a pathway-dissection tool for probing transrepression-mediated mechanisms. Offers favorable ocular PK with minimal systemic exposure.

Molecular Formula C25H26F4N2O2
Molecular Weight 462.5 g/mol
Cat. No. B3068844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Mapracorat
Molecular FormulaC25H26F4N2O2
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=CC=C2)NCC(CC(C)(C)C3=CC(=CC4=C3OCC4)F)(C(F)(F)F)O
InChIInChI=1S/C25H26F4N2O2/c1-15-7-8-18-20(5-4-6-21(18)31-15)30-14-24(32,25(27,28)29)13-23(2,3)19-12-17(26)11-16-9-10-33-22(16)19/h4-8,11-12,30,32H,9-10,13-14H2,1-3H3/t24-/m0/s1
InChIKeyVJGFOYBQOIPQFY-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Mapracorat: Selective Glucocorticoid Receptor Agonist (SEGRA) for Inflammation Research and Therapeutic Development


(S)-Mapracorat, also known as BOL-303242-X or ZK-245186, is a nonsteroidal selective glucocorticoid receptor agonist (SEGRA) that potently activates the glucocorticoid receptor (GR) to exert anti-inflammatory effects while exhibiting a differentiated side effect profile compared to classical glucocorticoids [1]. The compound demonstrates high binding affinity for human GR (Ki = 1.9 nM) with negligible activity at other steroid hormone receptors . (S)-Mapracorat is in clinical development for topical treatment of inflammatory skin diseases, including atopic dermatitis, and ocular inflammatory conditions such as postoperative inflammation following cataract surgery and allergic conjunctivitis [2].

Why (S)-Mapracorat Cannot Be Substituted by Classical Glucocorticoids: Evidence-Based Differentiation


Classical glucocorticoids such as dexamethasone, prednisolone, and triamcinolone acetonide activate both the transrepression pathway (mediating anti-inflammatory effects) and the transactivation pathway (mediating undesirable side effects) of the glucocorticoid receptor [1]. In contrast, (S)-Mapracorat is a SEGRA that preferentially induces transrepression while showing reduced transactivation activity, resulting in a differentiated therapeutic index [2]. Direct comparative studies demonstrate that (S)-Mapracorat maintains anti-inflammatory efficacy comparable to classical steroids but exhibits a significantly improved safety profile with respect to skin atrophy, intraocular pressure elevation, systemic exposure, and body weight changes [3]. This mechanistic and phenotypic differentiation makes generic substitution with classical glucocorticoids inappropriate for research applications requiring a dissociated efficacy-safety profile or for clinical development programs targeting chronic inflammatory conditions where steroid-related side effects limit treatment duration and patient compliance.

(S)-Mapracorat Quantitative Differentiation Evidence: Head-to-Head Comparisons with Dexamethasone, Prednisolone, and Triamcinolone Acetonide


Binding Affinity and Receptor Selectivity: (S)-Mapracorat vs. Classical Glucocorticoids

(S)-Mapracorat binds to the human glucocorticoid receptor (GR) with a Ki of 1.9 nM, demonstrating high affinity comparable to potent classical glucocorticoids . Crucially, (S)-Mapracorat does not exhibit significant activity at other steroid hormone receptors including estrogen receptor alpha (ERα), progesterone receptor (PR), androgen receptor (AR), or mineralocorticoid receptor (MR), thereby reducing the potential for off-target endocrine effects that can occur with non-selective steroid analogs . While classical glucocorticoids such as dexamethasone also bind GR with high affinity, they often exhibit cross-reactivity with MR and other nuclear receptors, contributing to adverse effects including electrolyte imbalance and hypertension [1]. This selectivity profile supports the use of (S)-Mapracorat as a more precise tool for GR-specific signaling studies and as a therapeutic candidate with a potentially cleaner safety profile.

Glucocorticoid receptor Binding affinity Receptor selectivity Nuclear receptor

Transrepression vs. Transactivation: (S)-Mapracorat Exhibits Reduced Transactivation Activity Compared to Dexamethasone

In human eosinophils, (S)-Mapracorat was significantly less potent than dexamethasone in inducing annexin I and CXCR4 expression, which are markers of glucocorticoid-dependent transactivation and are associated with side effects such as immunosuppression and metabolic disturbances [1]. Specifically, at concentrations up to 10 µM, (S)-Mapracorat induced minimal upregulation of annexin I and CXCR4, whereas dexamethasone caused robust increases at concentrations as low as 0.1-1 µM [1]. This reduced transactivation activity occurred despite (S)-Mapracorat demonstrating equivalent or greater efficacy in transrepression-mediated anti-inflammatory endpoints, including inhibition of cytokine release (IL-6, IL-8, TNF-α, CCL5/RANTES) and induction of eosinophil apoptosis [2]. The functional dissociation between transrepression (therapeutic) and transactivation (side effect) pathways is a defining characteristic of SEGRAs and represents a key differentiator from classical glucocorticoids [3].

Transrepression Transactivation Glucocorticoid receptor signaling Side effect profile

Ocular Pharmacokinetics: (S)-Mapracorat Achieves Higher Ocular Tissue Concentrations with Lower Systemic Exposure than Dexamethasone and Prednisolone

In a comparative ocular pharmacokinetic study in rabbits and monkeys, topical administration of (S)-Mapracorat (3% ophthalmic suspension) resulted in similar or higher concentrations in key ocular tissues (conjunctiva, cornea, iris/ciliary body) compared to dexamethasone (0.1%) and prednisolone acetate (1%), while maintaining significantly lower systemic exposure [1]. Specifically, (S)-Mapracorat achieved measurable and sustained drug levels in ocular tissues for at least 24 hours post-dose, with the highest concentrations observed in tears, followed by conjunctiva and cornea [1]. Systemic exposure after a single topical ocular administration was minimal, with average maximal plasma concentrations ≤2.0 ng/mL even at the highest dose tested (3000 µg/eye) [1]. This favorable ocular-to-systemic exposure ratio contrasts with classical glucocorticoids, which often exhibit higher systemic absorption following topical ocular administration, contributing to systemic side effects including adrenal suppression [2].

Ocular pharmacokinetics Tissue distribution Systemic exposure Topical administration

Skin Atrophy Safety Profile: (S)-Mapracorat Does Not Reduce Skin Fold Thickness, in Contrast to Triamcinolone Acetonide

In a 14-day topical treatment study in beagle dogs, daily administration of triamcinolone acetonide (0.015%) significantly reduced skin fold thickness from day 8 through day 14, indicating skin atrophy, a well-known side effect of classical topical glucocorticoids [1]. In contrast, (S)-Mapracorat (0.1%) applied daily for 14 days did not reduce skin fold thickness at any time point, despite demonstrating comparable anti-inflammatory efficacy in reducing wheal and flare responses in a compound 48/80-induced skin inflammation model [2]. Both compounds significantly reduced the wheal and flare responses compared to vehicle (acetone) treated areas, confirming that (S)-Mapracorat maintains anti-inflammatory activity equivalent to triamcinolone acetonide at equipotent concentrations while avoiding skin atrophy [1]. This dissociation of efficacy from the atrophogenic side effect is a hallmark of SEGRA pharmacology and directly addresses a major limitation of topical corticosteroid therapy in chronic dermatological conditions [3].

Skin atrophy Dermatology Safety profile Topical glucocorticoids

Intraocular Pressure and Body Weight: (S)-Mapracorat Does Not Increase IOP or Reduce Body Weight, in Contrast to Dexamethasone

In a 6-week study in rabbits, topical ocular administration of (S)-Mapracorat (0.1% and 1.0%) four times daily showed no significant effects on integrated intraocular pressure (IOP) or body weight gain [1]. In contrast, dexamethasone (0.1%) administered under identical conditions significantly increased integrated IOP and prevented the normal increase in body weight observed in vehicle-treated animals [1]. Both (S)-Mapracorat and dexamethasone were fully efficacious in maintaining tear volume and tear breakup time in a dry eye model, and both improved ocular inflammation in a paracentesis model, confirming comparable anti-inflammatory efficacy [2]. (S)-Mapracorat also reduced protein and PGE2 levels in the paracentesis model, further demonstrating its anti-inflammatory activity [2]. The absence of IOP elevation and body weight reduction with (S)-Mapracorat is consistent with its reduced transactivation activity and improved side effect profile compared to classical glucocorticoids [3].

Intraocular pressure Glaucoma Body weight Ocular safety

In Vitro Anti-Inflammatory Potency: (S)-Mapracorat Inhibits Cytokine Release with Potency Comparable to Dexamethasone

In human HMC-1 mast cells stimulated with ionomycin, (S)-Mapracorat inhibited the release of key pro-inflammatory cytokines and chemokines with IC50 values that were not significantly different from those of dexamethasone [1]. Specifically, IC50 values for inhibition of IL-6 were 0.141 µM (mapracorat) vs. 0.093 µM (dexamethasone); for IL-8: 0.063 µM vs. 0.060 µM; for TNF-α: 0.167 µM vs. 0.144 µM; and for CCL5/RANTES: 0.086 µM vs. 0.116 µM [1]. Statistical analysis (two-way ANOVA with Bonferroni post-test) confirmed no significant differences between the concentration-response curves for any cytokine or chemokine tested [2]. These data demonstrate that (S)-Mapracorat maintains anti-inflammatory potency equivalent to dexamethasone in cellular models of allergic inflammation, consistent with its efficacy in vivo [3]. This parity in potency, combined with the improved safety profile, underscores the therapeutic potential of (S)-Mapracorat as a next-generation anti-inflammatory agent.

Anti-inflammatory Cytokine inhibition In vitro pharmacology Potency

Optimal Research and Industrial Applications for (S)-Mapracorat Based on Quantitative Differentiation Evidence


Chronic Ocular Inflammation Models Requiring Long-Term Topical Treatment Without IOP Elevation Risk

Researchers investigating chronic ocular inflammatory conditions such as dry eye disease, uveitis, or allergic conjunctivitis can utilize (S)-Mapracorat as a tool compound to achieve potent anti-inflammatory efficacy without the confounding effects of intraocular pressure (IOP) elevation or systemic catabolic effects [1]. In rabbit models, (S)-Mapracorat maintained full efficacy in preserving tear volume and tear breakup time in dry eye, and reduced inflammation in paracentesis models, while showing no IOP increase or body weight reduction, in direct contrast to dexamethasone [2]. This makes (S)-Mapracorat particularly valuable for long-term preclinical studies where steroid-induced glaucoma would otherwise limit study duration or confound data interpretation.

Dermatological Inflammation Studies Requiring Dissociation of Anti-Inflammatory Efficacy from Skin Atrophy

For researchers investigating topical treatments for chronic inflammatory skin diseases such as atopic dermatitis or psoriasis, (S)-Mapracorat provides a unique tool to study GR-mediated anti-inflammatory mechanisms without the atrophogenic side effects that limit chronic corticosteroid use [1]. Direct comparative data demonstrate that (S)-Mapracorat (0.1%) provides anti-inflammatory efficacy comparable to triamcinolone acetonide (0.015%) in reducing wheal and flare responses, but unlike triamcinolone, (S)-Mapracorat does not reduce skin fold thickness, indicating a lack of skin atrophy [2]. This differentiation enables longer-term dermatological studies and provides a more clinically relevant model for chronic skin inflammation.

Glucocorticoid Receptor Signaling Studies Focusing on Transrepression-Selective Mechanisms

(S)-Mapracorat serves as an optimal research tool for dissecting the relative contributions of transrepression versus transactivation pathways in GR signaling [1]. Unlike classical glucocorticoids that activate both pathways, (S)-Mapracorat shows reduced transactivation activity (e.g., minimal induction of annexin I and CXCR4) while maintaining transrepression-mediated anti-inflammatory effects (e.g., inhibition of IL-6, IL-8, TNF-α release) [2]. This functional dissociation enables researchers to specifically probe transrepression-dependent mechanisms of inflammation resolution without the confounding activation of transactivation-dependent genes that can complicate data interpretation and obscure pathway-specific insights.

Ocular Pharmacokinetic Studies Requiring High Local Tissue Exposure with Minimal Systemic Absorption

For drug developers and formulation scientists optimizing ocular drug delivery, (S)-Mapracorat provides a favorable pharmacokinetic profile characterized by high and sustained ocular tissue concentrations with minimal systemic exposure [1]. In comparative studies, (S)-Mapracorat (3% suspension) achieved similar or higher concentrations in conjunctiva, cornea, and iris/ciliary body compared to dexamethasone (0.1%) and prednisolone acetate (1%), while maintaining maximal plasma concentrations ≤2.0 ng/mL, significantly lower than typical values for classical ocular corticosteroids [2]. This profile supports once-daily dosing regimens and reduces the risk of systemic adverse events, making (S)-Mapracorat a valuable reference compound for benchmarking novel ocular formulations and delivery systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Mapracorat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.